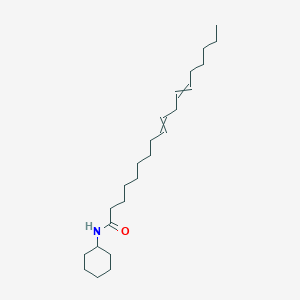
N-cyclohexyloctadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by its molecular formula C24H43NO and is known for its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clinolamide is synthesized through the condensation reaction between linoleic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of clinolamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Clinolamide undergoes various chemical reactions, including:
Oxidation: Clinolamide can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert clinolamide into its reduced forms.
Substitution: Substitution reactions can occur at the amide nitrogen or the double bonds in the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Clinolamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Used in the formulation of various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of clinolamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The precursor of clinolamide, known for its role in various biological processes.
Cyclohexylamine: Another precursor, used in the synthesis of various amides.
Other Fatty Amides: Compounds such as oleamide and stearamide share similar structural features and properties.
Uniqueness
Clinolamide is unique due to its specific combination of linoleic acid and cyclohexylamine, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H43NO |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26) |
Clave InChI |
OFSPDNIHQQKLPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















